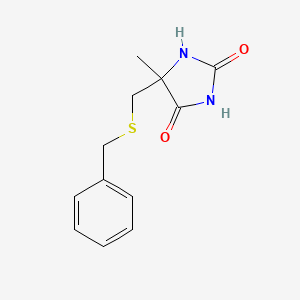

5-Benzylsulfanylmethyl-5-methyl-imidazolidine-2,4-dione

Vue d'ensemble

Description

Synthesis Analysis

A variety of new compounds containing two or three biologically active imidazolidine-2,4-dione and thiazolidine-2,4-dione (TZD) cores were synthesized through two- and three-way optimization of 3 and 4CR by Knoevenagel condensation . Another series of thiazolidine-2,4-dione molecules was derived and their chemical structures were established using physiochemical parameters and spectral techniques .

Molecular Structure Analysis

The molecular structure of 5-Benzylsulfanylmethyl-5-methyl-imidazolidine-2,4-dione was confirmed using different spectral techniques such as 1H-NMR, IR, MS, etc .

Chemical Reactions Analysis

A batch synthesis to the iodinating agent 1,3-diiodo-5,5-dimethyl-imidazolidine-2,4-dione (DIH) was devised and developed. This batch process was then up-scaled (10×) and optimized by means of statistical experimental design and multivariate regression .

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Benzylsulfanylmethyl-5-methyl-imidazolidine-2,4-dione include a molecular formula of C12H14N2O2S and a molecular weight of 250.32 g/mol.

Applications De Recherche Scientifique

Antidepressant Potential

Research indicates potential antidepressant activity in related imidazolidine derivatives. One study synthesized 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione, demonstrating significant antidepressant effects in mice without the inhibitory activities typical of tricyclic antidepressants and monoamine oxidase inhibitors (Wessels, Schwan, & Pong, 1980).

DNA Binding and Anticancer Properties

Imidazolidine derivatives have shown potential in anticancer applications. A study on various imidazolidine derivatives, including 5-benzylideneimidazolidine-2,4-dione, indicated strong DNA binding affinity. This property suggests a potential role as effective anticancer drugs, with the degree of DNA binding affinity comparable to clinically used anticancer drugs (Shah et al., 2013).

Anti-arrhythmic Activity

Imidazolidine-2,4-dione derivatives, including some 5-arylidene variants, have been investigated for their anti-arrhythmic properties. The study found that certain derivatives showed properties of class Ia anti-arrhythmics, with significant in vitro activity in heart perfusion tests and in a rat coronary artery ligation-reperfusion model (Pękala et al., 2005).

Electrocatalytic Behavior

The electrochemical behavior of imidazolidine derivatives, including 5-benzylideneimidazolidine-2,4-dione, was studied, focusing on their anodic peak potential shifts in different pH conditions. This research helps in understanding the electrocatalytic properties of these compounds, which could be important in various biochemical applications (Nosheen et al., 2012).

Hypoglycemic Activity

Studies have been conducted on imidazolidine derivatives for their hypoglycemic activity. For instance, a series of imidazopyridine thiazolidine-2,4-diones, structurally related to imidazolidine-2,4-dione, were synthesized and evaluated for their effect on insulin-induced adipocyte differentiation and hypoglycemic activity in diabetic mice (Oguchi et al., 2000).

Antimicrobial Activity

Research into substituted imidazolidinediones and thioxoimidazolidinones, similar to 5-Benzylsulfanylmethyl-5-methyl-imidazolidine-2,4-dione, has highlighted their potential antimicrobial activity. These compounds were synthesized and their in vitro antimicrobial activities were determined, showing promising results (Albuquerque et al., 1999).

Mécanisme D'action

The mechanism of action of 5-methyl-5-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]imidazolidine-2,4-dione in dual-targeting Tankyrase 1 and 2 was explored using advanced molecular modeling . The energy contribution of the essential residues of the active site gives an indication of the role it plays in stabilizing the ligand within the binding pocket .

Safety and Hazards

Propriétés

IUPAC Name |

5-(benzylsulfanylmethyl)-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-12(10(15)13-11(16)14-12)8-17-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDXMWEMIYNOVGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)CSCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(Benzylsulfanyl)methyl]-5-methyl-2,4-imidazolidinedione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

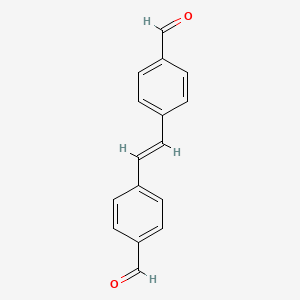

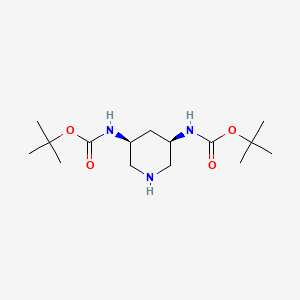

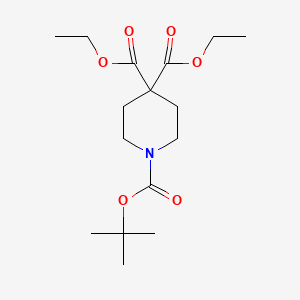

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(2-Oxopyrrolidin-1-yl)phenyl]formamido}acetic acid](/img/structure/B3157321.png)

![Pyrazolo[1,5-a]pyrimidine-3-carbonitrile,5,7-dichloro-6-methyl-](/img/structure/B3157332.png)

![(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B3157369.png)